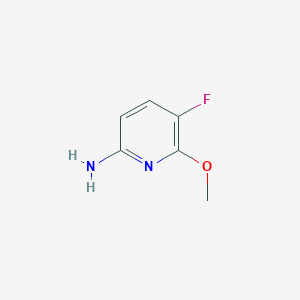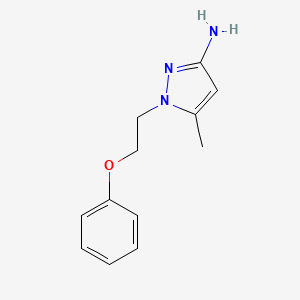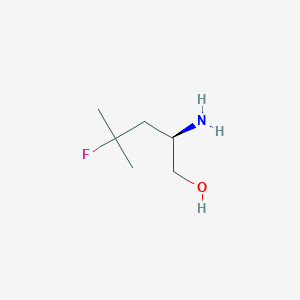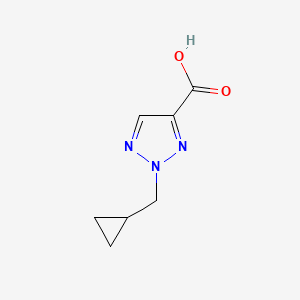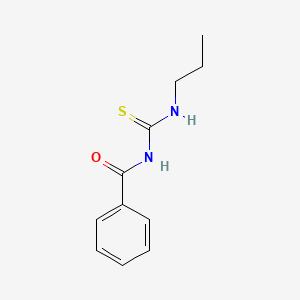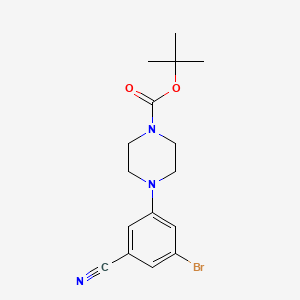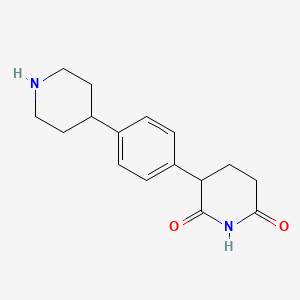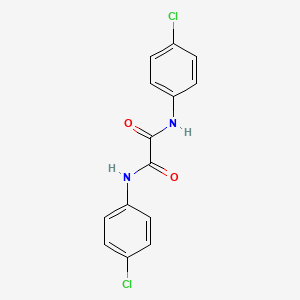![molecular formula C15H26N2O B13912521 2-{Benzyl[2-(diethylamino)ethyl]amino}ethan-1-ol CAS No. 94372-75-5](/img/structure/B13912521.png)
2-{Benzyl[2-(diethylamino)ethyl]amino}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Diethylamino)ethylamino]ethanol is an organic compound with a complex structure that includes both amine and alcohol functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Diethylamino)ethylamino]ethanol typically involves the reaction of diethylamine with benzyl chloride, followed by the addition of ethylene oxide. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to achieve high purity levels of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Diethylamino)ethylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines and alcohols.
Aplicaciones Científicas De Investigación
2-[2-(Diethylamino)ethylamino]ethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including its role as a neurotransmitter analog.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[2-(Diethylamino)ethylamino]ethanol involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various physiological effects. The pathways involved may include neurotransmitter signaling and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(Diethylamino)ethanol: Shares similar structural features but lacks the phenylmethyl group.
N,N-Dimethylaminoethanol: Another related compound with similar amine and alcohol functionalities.
Uniqueness
2-[2-(Diethylamino)ethylamino]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile reactivity and interactions with various molecular targets, making it valuable in both research and industrial contexts.
Propiedades
Número CAS |
94372-75-5 |
|---|---|
Fórmula molecular |
C15H26N2O |
Peso molecular |
250.38 g/mol |
Nombre IUPAC |
2-[benzyl-[2-(diethylamino)ethyl]amino]ethanol |
InChI |
InChI=1S/C15H26N2O/c1-3-16(4-2)10-11-17(12-13-18)14-15-8-6-5-7-9-15/h5-9,18H,3-4,10-14H2,1-2H3 |
Clave InChI |
PDYBWIFTSGOYRR-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCN(CCO)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


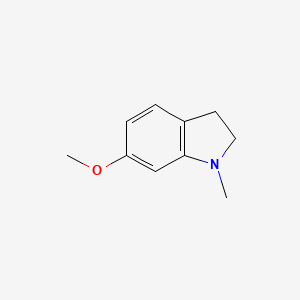
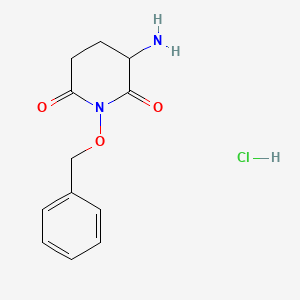
![1-methyl-2-N,5-N-bis[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]-2-N,5-N-bis(3-phenylpropyl)pyridin-1-ium-2,5-dicarboxamide;iodide](/img/structure/B13912447.png)
![(S)-2-((1,4-dioxan-2-yl)methoxy)-4-oxo-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-9-yl trifluoromethanesulfonate](/img/structure/B13912453.png)

